

menaquinone-6 concentration different cheese types

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Compound Focus: Menaquinone 6

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Menaquinone Content in Selected Cheeses

The table below compiles experimental data on the concentration of various menaquinones (MK-4 to MK-9) in different cheeses. Values are presented in nanograms per gram (ng/g) of cheese [1].

Cheese Type	Ripening Time	Fat Content (%)	MK-4 (ng/g)	MK-6 (ng/g)	MK-7 (ng/g)	MK-8 (ng/g)	MK-9 (ng/g)	Total Vitamin K2 (ng/g)
Gouda	4 weeks	50	145	4.8	14.8	72.0	232	473
Gouda	13 weeks	50	148	4.3	15.9	87.6	396	656
Gouda	26 weeks	50	208	4.8	16.2	92.8	403	729
Milner (Demi-fat)	4 weeks	30	77.6	3.0	9.6	58.0	284	436
Edam	Information not specified	40	Data not provided	Data not provided	Data not provided	Data not provided	Data not provided	647

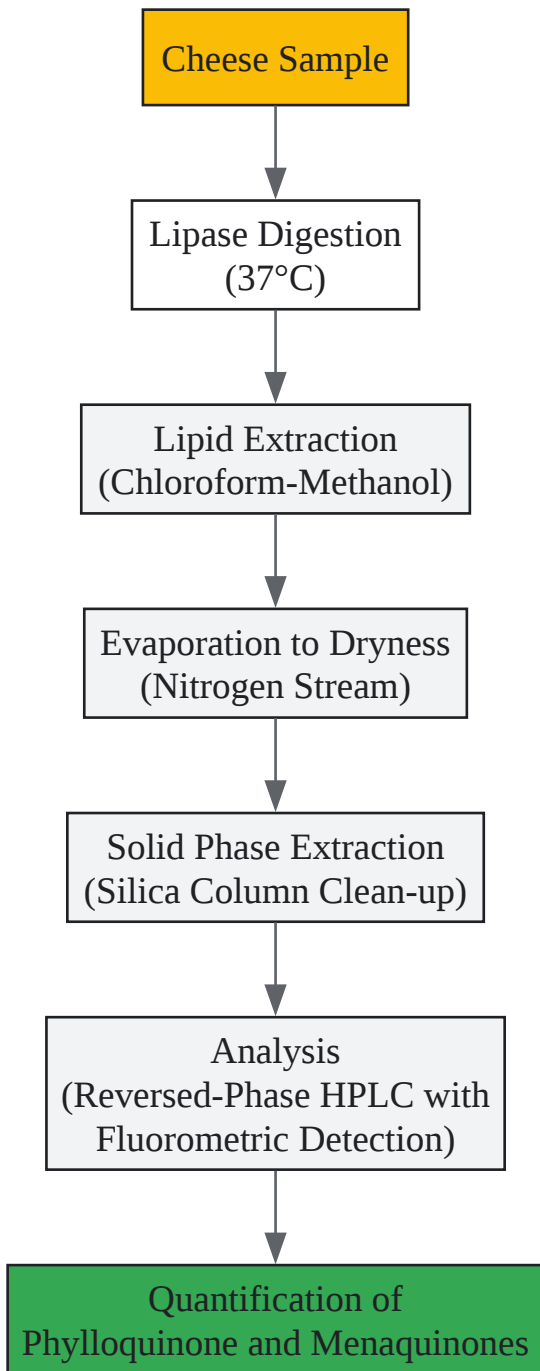
Cheese Type	Ripening Time	Fat Content (%)	MK-4 (ng/g)	MK-6 (ng/g)	MK-7 (ng/g)	MK-8 (ng/g)	MK-9 (ng/g)	Total Vitamin K2 (ng/g)
Maasdam	5 weeks	45	Data not provided	Data not provided	Data not provided	Data not provided	Data not provided	490
Curd Cheese	Information not specified	Varies	Data not provided	Data not provided	Data not provided	Data not provided	Data not provided	94 - 140

Key observations from the data: [1] [2] [3]

- **MK-6 is a minor vitamer:** In the cheeses tested, the concentration of MK-6 is consistently low (around 3-5 ng/g) compared to MK-8, MK-9, and even MK-4.
- **Impact of ripening:** Longer ripening time generally increases the total menaquinone content, primarily driven by MK-8 and MK-9. The data for Gouda shows no significant increase in MK-6 with extended ripening.
- **Impact of fat content:** Lower-fat cheeses (e.g., Milner) show a lower total menaquinone content compared to full-fat cheeses (e.g., Gouda), though the relative amount of MK-6 remains small.
- **General variability:** The menaquinone profile is highly dependent on the cheese type, bacterial starter cultures, and geographic origin, making broad comparisons difficult.

Experimental Protocols for Quantification

The data in the table above was generated using high-performance liquid chromatography (HPLC). Below is a detailed workflow of the methodology cited in the research.



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Methodology Details: [1]

- **Sample Preparation:** Cheese samples were stored cold and processed within a set time frame. Internal standard (vitamin K1(25)) was added at the beginning for quantification.
- **Lipase Digestion (if required):** For high-fat cheese matrices, a lipase digestion step at 37°C was used prior to extraction to break down fats.

- **Lipid Extraction:** Samples were extracted with a chloroform-methanol (1:1, v/v) mixture.
- **Sample Clean-up:** The extract was evaporated under nitrogen, dissolved in hexane, and purified using silica solid-phase extraction (SPE) columns to remove interfering substances.
- **Analysis & Quantification:** The purified sample was reconstituted in isopropanol and analyzed by Reversed-Phase HPLC using a C-18 column. Detection was performed fluorometrically after post-column reduction on a zinc column. Phylloquinone and all menaquinones (MK-4 to MK-10) were recorded in the same run, with a detection limit of 10 pg per injection for each vitamer.

A more recent study uses a similar workflow but employs **LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry)** for higher sensitivity and specificity, using deuterium-labeled internal standards for each vitamer (e.g., d7-MK-4, d7-MK-7, d7-MK-9) [2] [4].

Interpretation and Research Considerations

For your guide, it is important to contextualize these findings for a professional audience:

- **Bioaccessibility:** Note that the menaquinones in cheese have high **bioaccessibility**, assessed via *in vitro* digestion models to be between 6.4% and 80%, which is generally higher than that of phylloquinone from vegetables [2].
- **Comparative Sources:** While MK-6 is present in cheese, other foods can be more concentrated sources. For instance, the fermented soybean dish **natto** is exceptionally high in MK-7, and certain **fermented whey** preparations can be rich in MK-7, MK-8, and MK-9 [3] [5]. MK-6 itself has also been identified as an antimicrobial agent found in bacteria like *Wolinella succinogenes* [6].
- **Data Limitations:** The available data is not exhaustive. Concentrations can vary substantially based on production methods, starter cultures, and animal diet. The values provided are specific to the batches analyzed in the cited studies.

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